molecular formula C32H31N3O5S B11094893 4-(3-{(Z)-[6-(methoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

4-(3-{(Z)-[6-(methoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B11094893
M. Wt: 569.7 g/mol
InChI Key: QXJGSFHPCWZNOM-QQXSKIMKSA-N
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Description

4-(3-{[5-(4-ISOPROPYLPHENYL)-6-(METHOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazolopyrimidine core, a pyrrole ring, and a benzoic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-{[5-(4-ISOPROPYLPHENYL)-6-(METHOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID typically involves multi-step organic synthesis. The key steps include the formation of the thiazolopyrimidine core, followed by the introduction of the pyrrole ring and the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[5-(4-ISOPROPYLPHENYL)-6-(METHOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-{[5-(4-ISOPROPYLPHENYL)-6-(METHOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-{[5-(4-ISOPROPYLPHENYL)-6-(METHOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-{[5-(4-ISOPROPYLPHENYL)-6-(METHOXYCARBONYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazolopyrimidine core, pyrrole ring, and benzoic acid moiety sets it apart from other similar compounds, potentially leading to unique applications and activities.

Properties

Molecular Formula

C32H31N3O5S

Molecular Weight

569.7 g/mol

IUPAC Name

4-[3-[(Z)-[6-methoxycarbonyl-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid

InChI

InChI=1S/C32H31N3O5S/c1-17(2)21-7-9-22(10-8-21)28-27(31(39)40-6)19(4)33-32-35(28)29(36)26(41-32)16-24-15-18(3)34(20(24)5)25-13-11-23(12-14-25)30(37)38/h7-17,28H,1-6H3,(H,37,38)/b26-16-

InChI Key

QXJGSFHPCWZNOM-QQXSKIMKSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)C(C)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)O)C)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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